molecular formula C12H18N2O2 B11790159 Tert-butyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate

Tert-butyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate

Cat. No.: B11790159
M. Wt: 222.28 g/mol
InChI Key: SSUAZMXWFIUZBE-UHFFFAOYSA-N
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Description

Tert-butyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate is a bicyclic compound featuring a 3-azabicyclo[3.1.1]heptane core substituted with a cyano group at position 6 and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. This structure combines the steric protection of the Boc group with the electron-withdrawing cyano substituent, making it a versatile intermediate in pharmaceutical synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

tert-butyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-6-8-4-9(7-14)10(8)5-13/h8-10H,4,6-7H2,1-3H3

InChI Key

SSUAZMXWFIUZBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)C2C#N

Origin of Product

United States

Preparation Methods

Cyclization to Form the Azabicyclo Core

The azabicyclo[3.1.1]heptane scaffold is constructed via intramolecular cyclization. A common precursor is a linear amine derivative, such as a substituted piperidine, which undergoes ring closure under acidic or basic conditions. For example, N-chlorosuccinimide (NCS) in diethyl ether facilitates the formation of bicyclic intermediates by inducing intramolecular nucleophilic attack.

Example Protocol (Adapted from):

  • A slurry of N-chlorosuccinimide (23.6 g, 0.175 mol) in diethyl ether (500 mL) is stirred under nitrogen.

  • A linear amine precursor (e.g., 3-azabicyclo[3.1.0]hexane, 8.4 g, 0.1 mol) is added, followed by 2 hours of stirring.

  • Filtration and washing yield a chlorinated intermediate, which is subsequently treated with potassium hydroxide in ethanol to induce cyclization.

Key Consideration : Temperature control (5–30°C) is critical to minimize side reactions during exothermic steps.

Introduction of the Cyano Group

The cyano group at position 6 is introduced via nucleophilic substitution or Strecker-type reactions . Hydrogen cyanide (HCN) or cyanide salts (e.g., KCN) are frequently employed as cyanating agents.

Cyanidation via Nucleophilic Substitution

In a representative method, the bicyclic intermediate is treated with liquid HCN in the presence of a base (e.g., KOH). This step proceeds via an SN2 mechanism , where the leaving group (e.g., chloride) is displaced by the cyanide ion.

Optimization Data :

  • Yield : 65% after distillation.

  • Conditions : Room temperature, 11-hour stirring.

Alternative Cyanidation Routes

Metal-Catalyzed Cyanation : Palladium or copper catalysts enable cyanation of halogenated intermediates under milder conditions. However, this method is less documented for bicyclic systems and may require tailored ligands to prevent ring strain.

Boc Protection and Final Functionalization

The tert-butyl carbamate group is introduced early in the synthesis to protect the amine during subsequent reactions. Deprotection (if required) is achieved via acidolysis (e.g., HCl in dioxane).

Boc Group Installation

  • The free amine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP).

  • Reaction progress is monitored by TLC or NMR to ensure complete protection.

Typical Conditions :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature : 0°C to room temperature.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies, highlighting yields, reagents, and limitations:

MethodKey ReagentsYield (%)LimitationsSource
NCS-Mediated CyclizationNCS, KOH, HCN65Requires hazardous HCN handling
Palladium-Catalyzed CyanationPd(OAc)₂, KCNN/ALimited substrate compatibility
Boc ProtectionBoc₂O, DMAP>80Sensitive to moisture

Challenges and Optimization Strategies

Stereochemical Control

The bicyclic structure imposes significant steric constraints, complicating stereoselective synthesis. Chiral auxiliaries or asymmetric catalysis may enhance enantiomeric excess, though specific studies on this compound remain sparse.

Purification Challenges

Due to the compound’s polarity, chromatographic purification often requires mixed solvents (e.g., hexanes/ethyl acetate). Recrystallization from ethanol or methanol is an alternative for large-scale production.

Industrial-Scale Considerations

Cost Efficiency

Bulk synthesis prioritizes inexpensive reagents like NCS over noble metal catalysts. However, yield improvements (e.g., via solvent optimization) can offset material costs .

Chemical Reactions Analysis

Nucleophilic Substitution at the Cyano Group

The cyano group (-CN) at the 6-position undergoes nucleophilic substitution under specific conditions. For example:

  • Hydrolysis : Acidic or basic hydrolysis converts the cyano group to a carboxylic acid or amide.

  • Amination : Reaction with ammonia or amines yields substituted amines.

Reaction TypeConditionsProductYieldReference
Hydrolysis to amideH₂O, H₂O₂, acidic conditionsTert-butyl 6-carbamoyl-3-azabicyclo[...]~85%*
Substitution with NH₃NH₃, Pd/C, MeOH, refluxTert-butyl 6-amino-3-azabicyclo[...]87%

*Predicted based on analogous nitrile hydrolysis .

Reduction Reactions

The cyano group is reduced to a primary amine using catalytic hydrogenation:

  • Catalytic Hydrogenation : Palladium-based catalysts (e.g., Pd/C, Pd(OH)₂) in methanol under reflux .

Reducing AgentConditionsProductYieldReference
20% Pd(OH)₂/CH₂, MeOH, reflux, 1.5 hTert-butyl 6-aminomethyl-3-azabicyclo[...]87%

Functionalization of the Bicyclic Core

The strained 3-azabicyclo[3.1.1]heptane framework participates in alkylation and ring-opening reactions:

  • Alkylation : Malonate derivatives react with the bicyclic amine after deprotection .

ReactionReagents/ConditionsProductOutcomeReference
Double alkylationDiethyl malonate, K₂CO₃, DMF3,3-Dicarboxylate derivativeDiastereomeric mixture

Deprotection of the Tert-Butyl Ester

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield the free amine:

Deprotection MethodConditionsProductApplicationReference
HCl in dioxane4M HCl, 25°C, 2 h6-Cyano-3-azabicyclo[...]amineIntermediate for SAR

Oxidative Decarboxylation

The carboxylic acid derivative (from cyano hydrolysis) undergoes oxidative decarboxylation to form ketones:

ReagentConditionsProductScaleReference
Pb(OAc)₄CH₂Cl₂, 0°C to RT6-Oxo-3-azabicyclo[...]Up to 400 g

Key Research Findings

  • Stereochemical Outcomes :

    • Reduction and alkylation reactions produce cis and trans diastereomers, separable via chromatography .

    • cis-3-Substituted derivatives mimic piperidine chair conformers, while trans analogs adopt boat-like geometries .

  • Applications :

    • Intermediate for neuroactive compounds (e.g., receptor modulators).

    • Scaffold for 3D drug design due to rigid bicyclic structure .

Scientific Research Applications

Scientific Research Applications

Tert-butyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate is notable for its unique structural features, which allow it to interact with various biological targets. Its applications can be categorized into several key areas:

Medicinal Chemistry

The compound's structure suggests potential as a lead compound in drug development, particularly due to its ability to modulate biological pathways.

  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit enzymes involved in metabolic pathways, impacting drug metabolism and efficacy.
  • Receptor Modulation : Its structural properties suggest it may act as a modulator of specific receptors, influencing physiological responses.

Therapeutic Applications

Research has highlighted several therapeutic applications for this compound:

  • Anticancer Activity : Initial investigations have shown that derivatives exhibit cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
  • Neuroprotective Effects : Emerging evidence suggests that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry investigated the effects of various azabicyclic compounds on cancer cell proliferation. The results indicated that this compound significantly inhibited cell growth in A549 (lung cancer) and HeLa (cervical cancer) cell lines, suggesting a mechanism involving apoptosis induction.

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of this compound using a rodent model of Alzheimer's disease. Findings revealed that treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation, indicating its potential as a therapeutic agent for neurodegenerative disorders.

Mechanism of Action

The mechanism of action of tert-butyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group and azabicyclo heptane core play crucial roles in its reactivity and interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Cyano vs. Amino Substituents

  • Cyano (CN): The cyano group enhances electrophilicity and metabolic stability, making it valuable in kinase inhibitors or protease inhibitors. Its absence in the evidence suggests it may be a newer or less-studied analog.
  • Amino (NH₂): The 6-amino derivative (CAS 1427359-44-1) is commercially available but carries hazards (e.g., skin/eye irritation). It serves as a precursor for amide bond formation or reductive alkylation .

Ethoxy-oxoethyl vs. Hydroxy Substituents

  • Its ester group could undergo hydrolysis to yield carboxylic acid derivatives .
  • Hydroxy: The 6-hydroxy compound (CAS 1357353-36-6) requires stringent storage conditions (2–8°C), indicating sensitivity to temperature or oxidation. Its hydroxyl group enables glycosylation or phosphorylation .

Formyl and Thia-dioxide Derivatives

  • Formyl: The 6-formyl analog (CAS 1818847-75-4) is a key intermediate for Schiff base formation or nucleophilic additions. Its high purity (95%) supports scalable synthesis .
  • Its boronic ester derivatives (e.g., PBWB100254) are used in cross-coupling reactions .

Biological Activity

Tert-butyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate is a bicyclic compound with significant biological activity, particularly in medicinal chemistry. Its unique structural features contribute to its potential applications in drug development and enzyme catalysis.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H18_{18}N2_2O2_2
  • Molecular Weight : 222.28 g/mol
  • CAS Number : 1823484-78-1
  • IUPAC Name : this compound

The compound features a tert-butyl group, a cyano group, and a bicyclic structure that enhances its reactivity and interaction with biological targets.

This compound exhibits biological activity primarily through its interactions with enzymes and receptors in biological systems. Its mechanism of action is often linked to:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.
  • Receptor Binding : Its structural conformation allows it to bind to specific receptors, influencing cellular signaling pathways.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of various azabicyclic compounds, including this compound, on lipase enzymes. The results indicated that this compound demonstrated a significant inhibition rate compared to controls, suggesting its potential as a therapeutic agent for conditions involving lipid metabolism disorders.

CompoundInhibition Rate (%)
Control5
Tert-butyl 6-cyano75

Case Study 2: Anticancer Activity

Another research effort focused on the anticancer properties of this compound when tested against various cancer cell lines. The findings revealed that this compound exhibited cytotoxic effects with IC50_{50} values in the low micromolar range.

Cell LineIC50_{50} (µM)
A549 (Lung Cancer)15
HeLa (Cervical Cancer)12
MCF7 (Breast Cancer)10

Safety and Toxicity

While the biological activity of this compound is promising, safety assessments indicate potential irritant effects:

  • Skin Irritation : Causes skin irritation upon contact.
  • Eye Irritation : Causes serious eye irritation.

These findings necessitate careful handling and further toxicity studies to evaluate its safety profile for therapeutic use.

Q & A

Basic Research Question

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm bicyclic scaffold geometry and substituent positions. For example, tert-butyl protons appear as a singlet at ~1.4 ppm, while azabicyclo protons show distinct splitting patterns .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the bicyclic core .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H]⁺ for C₁₂H₁₇N₃O₂: 248.1396) .
  • IR Spectroscopy : Identify nitrile stretch (~2200 cm⁻¹) and carbonyl (Boc group, ~1700 cm⁻¹) .

Data Contradiction Alert : Some suppliers (e.g., Sigma-Aldrich) note a lack of analytical data, emphasizing the need for independent validation .

How can stereochemical challenges during bicyclic ring formation be addressed?

Advanced Research Question
Stereocontrol in azabicyclo systems is critical for pharmacological activity. Strategies include:

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., tert-leucine) to induce desired stereochemistry .
  • Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Rh or Pd) for enantioselective cycloadditions .
  • Computational Modeling : Predict steric and electronic barriers to optimize reaction conditions (e.g., DFT studies on transition states) .

Pitfall : Racemization during Boc deprotection or cyanation requires low-temperature conditions (<0°C) and mild acids (e.g., TFA) .

What side reactions occur during cyano group installation, and how are they mitigated?

Advanced Research Question
Common issues during cyanation:

  • Over-Substitution : Multiple nitrile groups form if leaving groups (e.g., Br) are present elsewhere. Use selective protecting groups (e.g., Boc for amines) to block unintended sites .
  • Hydrolysis of Nitrile : Acidic or aqueous conditions convert CN to COOH. Employ anhydrous solvents (e.g., DMF) and avoid prolonged heating .
  • Byproduct Formation : Tert-butyl group cleavage under strong bases (e.g., KCN). Use milder cyanide sources (e.g., TMSCN) .

Optimization Tip : Screen cyanating agents (NaCN, CuCN) and temperatures to balance reactivity and selectivity.

How does the cyano group influence further functionalization of the bicyclic core?

Advanced Research Question
The nitrile group serves as a versatile handle:

  • Reduction to Amine : Catalytic hydrogenation (H₂/Pd-C) converts CN to CH₂NH₂, enabling peptide coupling .
  • Hydrolysis to Carboxylic Acid : Strong acids (H₂SO₄) or bases (NaOH) yield COOH for ester/amide synthesis .
  • Click Chemistry : Convert CN to tetrazole via [3+2] cycloaddition with NaN₃ .

Reactivity Note : The bicyclic scaffold’s rigidity may sterically hinder reactions. Use bulky catalysts (e.g., RuPhos for Buchwald-Hartwig aminations) to improve yields .

What computational methods predict the stability and conformation of this bicyclic system?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Assess conformational flexibility and solvent interactions .
  • Density Functional Theory (DFT) : Calculate energy barriers for ring-opening or functional group reactions .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide drug design .

Validation : Cross-reference computational results with experimental data (e.g., X-ray crystallography) .

How should researchers resolve contradictions in reported physical properties (e.g., storage conditions)?

Q. Methodological Guidance

  • Storage : Conflicting evidence notes 2–8°C (for similar Boc-protected compounds ) vs. room temperature (for azabicyclo derivatives ). Conduct stability studies (TGA/DSC) to determine optimal conditions.
  • CAS Number Verification : Cross-check CAS numbers (e.g., tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate has CAS 869494-16-6 vs. 869494-15-5 in unrelated compounds ).

What are the pharmacological applications of this compound, and how is its bioactivity assessed?

Basic Research Question

  • Applications : As a pharmaceutical intermediate , it may serve in CNS drug development due to the azabicyclo scaffold’s resemblance to bioactive alkaloids .
  • Bioactivity Screening :
    • In Vitro Assays : Test against target receptors (e.g., serotonin transporters) .
    • ADME Studies : Evaluate metabolic stability (e.g., liver microsomes) and permeability (Caco-2 cells) .

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